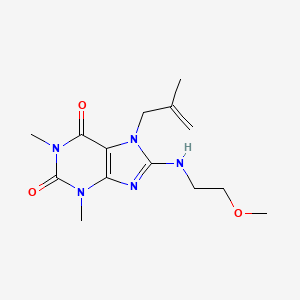![molecular formula C17H22F3N3OS B2872684 N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905786-78-9](/img/structure/B2872684.png)
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide”, also known as tBubpyCAMCN, is a bipyridine cyanocarboxamidine ligand . It is used as a catalyst in cross-electrophile couplings of diverse aryl and alkyl halides .
Chemical Reactions Analysis
TBubpyCAMCN is known to enable nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it can participate in a variety of chemical reactions, particularly those involving the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
TBubpyCAMCN is a powder with a melting point of 251-263 °C . It is stored at a temperature of -20°C . The compound has an assay of ≥95% .Wissenschaftliche Forschungsanwendungen
Catalytic Mechanisms and Reactions
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, due to its structural complexity, is likely involved in intricate catalytic mechanisms and reactions. For instance, studies have shown that similar compounds play a role in the acetylation of alcohols, such as tert-butanol, through nucleophilic catalysis mechanisms. These processes are crucial in the formation of various ester products and have been explored both theoretically and experimentally (Xu et al., 2005).
Ligand Synthesis and Complex Formation
Compounds with pyridine bases, similar to N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, are used in the synthesis of novel ligands. These ligands can react with metals like Rhodium and Iridium to form stable, water- and air-stable complexes. The electronic properties of these complexes, including their spectroscopic signatures, are influenced by the ligands' structure, offering insights into the reactivity and stability of these metal complexes (Schaub et al., 2008).
Development of Pharmaceutical Compounds
Although the specific compound N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide might not be directly mentioned, related structures are extensively researched in pharmaceutical development. For instance, similar compounds are investigated for their potential as ligands for receptors like histamine H4 receptor, which play a critical role in inflammatory and pain responses. Such studies contribute to the development of new drugs with potential therapeutic applications (Altenbach et al., 2008).
Applications in Battery Technology
In the field of energy storage, related compounds are utilized in electrolyte formulations for lithium/sulfur cells. These formulations improve thermal stability and ionic conductivity, crucial for enhancing battery performance and safety (Shin & Cairns, 2008).
Role in Catalysis and Synthesis
Similar structures play a significant role in catalytic processes, such as in the alkylation of phenol with tert-butyl alcohol. These reactions, catalyzed by ionic liquids, are essential in the synthesis of various organic compounds, showcasing the versatility and efficiency of these catalytic systems (Elavarasan et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3OS/c1-15(2,3)12-7-11(17(18,19)20)10(8-21)14(22-12)25-9-13(24)23-16(4,5)6/h7H,9H2,1-6H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSKRZBDLORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

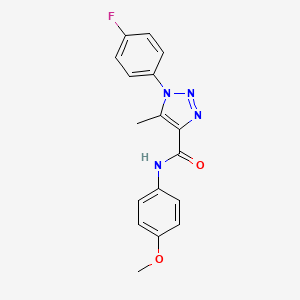
![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)
![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)
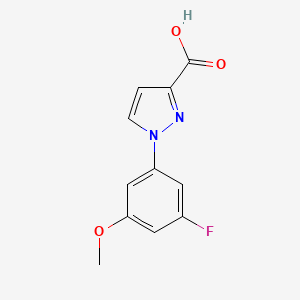
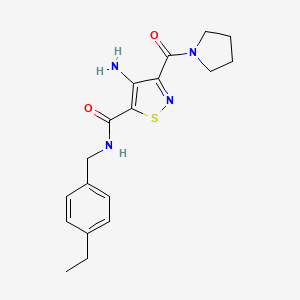
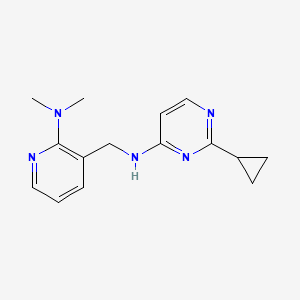
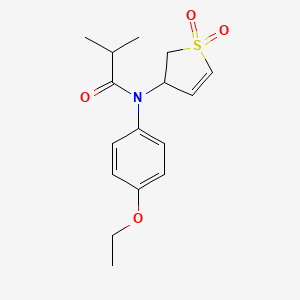
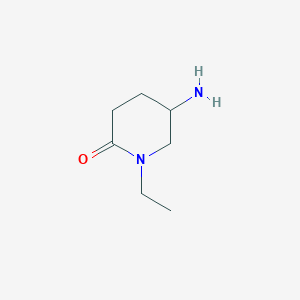
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
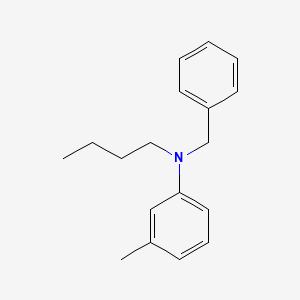
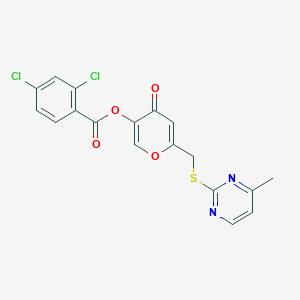
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)
